molecular formula C11H15N3O4S B12065307 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12065307
M. Wt: 285.32 g/mol
InChI Key: IFUUTYAHEYIOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is a compound that features a nitro group, a piperidine ring, and a benzene sulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in pharmaceuticals, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide typically involves the nitration of N-(piperidin-4-yl)benzene-1-sulfonamide. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-(piperidin-4-yl)benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzene-1-sulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Nitrobenzenesulfonamide: Lacks the piperidine ring, which may affect its binding properties and overall activity.

    4-Nitropiperidine: Contains the nitro group and piperidine ring but lacks the sulfonamide moiety.

Uniqueness

2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, piperidine ring, and sulfonamide moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-nitro-N-piperidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

IFUUTYAHEYIOPW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.